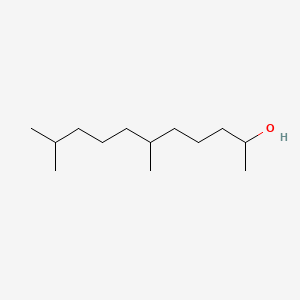
6,10-Dimethylundecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10-Dimethylundecan-2-ol is a useful research compound. Its molecular formula is C13H28O and its molecular weight is 200.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Applications
Intermediate in Organic Synthesis
6,10-Dimethylundecan-2-ol serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including oxidation, reduction, and substitution.
| Reaction Type | Major Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acids and other oxidized derivatives | Potassium permanganate (KMnO₄) |
| Reduction | Alcohols and other reduced products | Hydrogenation catalysts (e.g., Pd/C) |
| Substitution | Various substituted derivatives | Halogens (Cl₂, Br₂) |
Biological Research
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in pharmaceuticals and food preservation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It interacts with specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.
Case Study: Antimicrobial Efficacy
- Objective: Assess antimicrobial efficacy against resistant bacterial strains.
- Results: Showed effective inhibition of growth in multi-drug resistant strains with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Industrial Applications
Fragrance and Flavoring Industry
Due to its pleasant odor profile, this compound is widely used in the fragrance industry as a key ingredient in perfumes and scented products. Its floral notes make it suitable for various applications in personal care products.
Flavoring Agent
In addition to fragrances, this compound is utilized as a flavoring agent in food products, enhancing the sensory experience of consumers.
Analyse Des Réactions Chimiques
Oxidation to Ketones
Secondary alcohols like 6,10-Dimethylundecan-2-ol are prone to oxidation, forming ketones. For example:
This compound[O]6,10-Dimethylundecan-2-one
This reaction is supported by microbial oxidation pathways observed in structurally similar compounds. Marinobacter and Acinetobacter strains degrade ketones like 6,10,14-trimethylpentadecan-2-one via analogous oxidative steps, producing esters and acids .
Esterification
The hydroxyl group can react with carboxylic acids or acyl chlorides to form esters. For instance:
This compound+RCOCl→RCOO-(6,10-Dimethylundecan-2-yl)+HCl
This is analogous to microbial esterification observed in bacterial degradation of phytol derivatives, where alcohols are esterified with fatty acids .
Dehydration to Alkenes
Under acidic conditions, secondary alcohols may undergo dehydration to form alkenes. For example:
This compoundH+6,10-Dimethylundec-1-ene+H2O
Similar dehydration mechanisms are documented in the synthesis of isoprenoid wax esters during bacterial metabolism of phytol .
Nucleophilic Substitution
The hydroxyl group could participate in nucleophilic substitution reactions. For example, tosylation followed by displacement:
This compoundTsClTosylate intermediateNu−Substituted product
Such steps are common in multi-step syntheses of structurally complex ketones and alcohols .
Biological Activity and Pheromone Analogues
While not directly studied, alcohols with similar branching (e.g., (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol) exhibit pheromonal activity in termites . This suggests potential bioactivity for this compound in ecological or industrial contexts.
Comparative Reactivity Table
Key Notes:
-
Data Limitations : No direct studies on this compound were found; inferences derive from analogous alcohols and ketones.
-
Structural Similarity : The compound’s branched alkyl chain and secondary alcohol group suggest reactivity patterns consistent with microbial and synthetic pathways for related terpenoids .
-
Synthetic Potential : Multi-step syntheses of methyl-branched ketones (e.g., via alkylation or Horner–Wadsworth–Emmons reactions) highlight strategies applicable to modifying this alcohol .
Propriétés
Numéro CAS |
38713-13-2 |
|---|---|
Formule moléculaire |
C13H28O |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
6,10-dimethylundecan-2-ol |
InChI |
InChI=1S/C13H28O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h11-14H,5-10H2,1-4H3 |
Clé InChI |
GNJORAZPXCKMSY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)O |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)O |
Key on ui other cas no. |
38713-13-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













